molecular formula C13H21NO5 B1374726 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine CAS No. 1025029-60-0

1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine

Cat. No.: B1374726
CAS No.: 1025029-60-0
M. Wt: 271.31 g/mol
InChI Key: CVLHLSSKQJCGIY-UHFFFAOYSA-N
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Description

1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine is a chemical compound with the molecular formula C13H21NO5. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethoxy-oxopropanoyl substituent. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .

Preparation Methods

The synthesis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine typically involves the reaction of azetidine with ethyl 3-oxopropanoate in the presence of a base, followed by the introduction of the Boc protecting group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be removed under specific conditions, revealing the reactive amine group, which can then participate in various biochemical pathways. The ethoxy-oxopropanoyl moiety can also undergo hydrolysis or other transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine can be compared with other azetidine derivatives, such as:

Properties

IUPAC Name

tert-butyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)6-10(15)9-7-14(8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLHLSSKQJCGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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